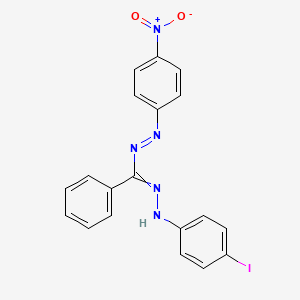
Basic Violet 8
Descripción general
Descripción
Basic Violet 8, also known as Crystal Violet or Gentian Violet, is a synthetic dye with the chemical formula C25H30ClN3. It is widely used in various applications, including as a biological stain, a pH indicator, and an antiseptic. The compound is known for its vibrant violet color and its ability to bind to biological tissues, making it useful in both scientific research and medical applications .
Mecanismo De Acción
Target of Action
Safranin Bluish, also known as Safranine 8B, Safranine 6B, 3-Amino-7-(dimethylamino)-5-phenylphenazinium chloride, or Methylene Violet BN, is primarily used as a biological stain in histology and cytology . Its primary targets are the cell nuclei, chromosomes, and certain cell walls .
Mode of Action
Safranin Bluish interacts with its targets by staining them. In the Gram staining protocol, it is used as a counterstain, coloring cell nuclei red . This staining is a result of the interaction between the dye and the cellular components, particularly the nucleic acids within the cell nuclei .
Biochemical Pathways
It is known that the staining process involves the binding of the dye to nucleic acids within the cell, which may affect the biochemical pathways involving these molecules .
Pharmacokinetics
Its solubility in water and ethanol suggests that it could be readily absorbed and distributed if it were to be administered .
Result of Action
The primary result of Safranin Bluish’s action is the staining of certain cellular components. In Gram staining, it stains cell nuclei red, allowing for the differentiation of Gram-positive and Gram-negative bacteria . In plant tissues, Safranin O appears brilliant red in chromosomes, nuclei, lignified, suberized, or cutinized cell walls .
Action Environment
The action of Safranin Bluish can be influenced by various environmental factors. For instance, the staining intensity can be affected by the pH of the environment . Additionally, the staining process requires the presence of an aqueous or ethanol solution, suggesting that the compound’s action, efficacy, and stability could be influenced by the solvent used .
Análisis Bioquímico
Biochemical Properties
Safranin bluish plays a significant role in biochemical reactions, particularly as a redox indicator and a staining agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, Safranin bluish is known to interact with mitochondrial membranes, where it acts as an electron transfer mediator in potentiometric titrations . This interaction is crucial for determining membrane potentials and studying electron transfer processes in bioenergetics. Additionally, Safranin bluish binds to nucleic acids and proteins, facilitating the visualization of cellular structures under a microscope .
Cellular Effects
Safranin bluish has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Safranin bluish is used to stain cell nuclei, which helps in identifying and studying cellular structures and functions . It can also impact mitochondrial function by altering membrane potentials, which in turn affects cellular respiration and energy production . These effects make Safranin bluish a valuable tool in cell biology and pathology research.
Molecular Mechanism
The molecular mechanism of action of Safranin bluish involves its interaction with biomolecules and cellular structures. At the molecular level, Safranin bluish binds to nucleic acids and proteins, facilitating their visualization under a microscope . It also acts as an electron transfer mediator, participating in redox reactions within the cell . This compound can inhibit or activate specific enzymes, thereby influencing various biochemical pathways. For instance, its interaction with mitochondrial membranes affects the electron transport chain, which is essential for ATP production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Safranin bluish can change over time. The stability and degradation of this compound are important factors to consider. Safranin bluish is generally stable under standard laboratory conditions, but its effectiveness can diminish over extended periods or under harsh conditions . Long-term studies have shown that Safranin bluish can have lasting effects on cellular function, particularly in terms of mitochondrial activity and membrane potential measurements . These temporal effects are crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of Safranin bluish vary with different dosages in animal models. At low doses, Safranin bluish is generally non-toxic and can be used safely for staining and biochemical assays . At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations. These dosage effects are important for determining safe and effective usage in research.
Metabolic Pathways
Safranin bluish is involved in various metabolic pathways, interacting with enzymes and cofactors. It participates in redox reactions, acting as an electron transfer mediator in the electron transport chain . This interaction is crucial for maintaining cellular respiration and energy production. Additionally, Safranin bluish can influence metabolic flux and metabolite levels by affecting enzyme activity and gene expression . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of Safranin bluish within cells and tissues are mediated by specific transporters and binding proteins. Safranin bluish is known to accumulate in mitochondria, where it interacts with membrane proteins and participates in electron transfer reactions . It is also distributed throughout the cytoplasm and can bind to nucleic acids and other cellular components . These interactions influence the compound’s localization and accumulation within cells, affecting its overall activity and function.
Subcellular Localization
Safranin bluish exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in mitochondria, where it affects membrane potentials and participates in redox reactions . Additionally, Safranin bluish can be found in the nucleus, where it binds to nucleic acids and facilitates the visualization of chromosomal structures . The subcellular localization of Safranin bluish is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Basic Violet 8 is synthesized through the condensation of dimethylaniline with benzaldehyde in the presence of an oxidizing agent. The reaction typically involves the following steps:
Condensation Reaction: Dimethylaniline reacts with benzaldehyde to form leuco base.
Oxidation: The leuco base is then oxidized to form the final dye product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Mixing: Dimethylaniline and benzaldehyde are mixed in a reactor.
Heating: The mixture is heated to facilitate the condensation reaction.
Oxidation: An oxidizing agent, such as manganese dioxide or lead dioxide, is added to oxidize the leuco base to this compound.
Purification: The crude product is purified through recrystallization or other purification techniques to obtain the final dye
Análisis De Reacciones Químicas
Types of Reactions
Basic Violet 8 undergoes various chemical reactions, including:
Oxidation: The dye can be further oxidized under strong oxidizing conditions.
Reduction: this compound can be reduced to its leuco form using reducing agents like sodium dithionite.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, lead dioxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Further oxidized products of this compound.
Reduction: Leuco base of this compound.
Substitution: Substituted derivatives of this compound
Aplicaciones Científicas De Investigación
Basic Violet 8 has a wide range of applications in scientific research:
Biological Staining: Used as a stain in microbiology to differentiate bacterial species in Gram staining.
pH Indicator: Employed as a pH indicator in various chemical reactions.
Antiseptic: Used in medicine as an antiseptic for treating fungal and bacterial infections.
Histology: Applied in histological staining to visualize cellular components.
Industrial Dye: Utilized in the textile industry for dyeing fabrics
Comparación Con Compuestos Similares
Similar Compounds
Methylene Blue: Another synthetic dye used in biological staining and as a medication.
Safranin: A biological stain used in histology and microbiology.
Malachite Green: A dye used in aquaculture and as a biological stain.
Uniqueness
Basic Violet 8 is unique due to its strong binding affinity to DNA and its broad-spectrum antimicrobial properties. Unlike some other dyes, it is effective against both gram-positive and gram-negative bacteria, as well as fungi .
Propiedades
IUPAC Name |
2-N,2-N-dimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4.ClH/c1-23(2)16-9-11-18-20(13-16)24(15-6-4-3-5-7-15)19-12-14(21)8-10-17(19)22-18;/h3-13,21H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHWUYVHKRVCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=[N+](C3=C(C=CC(=C3)N)N=C2C=C1)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2390-56-9, 8004-94-2 | |
| Record name | Phenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Safranin bluish | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Safranin bluish | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, ar-methyl derivatives, chlorides | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-amino-7-(dimethylamino)-5-phenylphenazinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B3029773.png)
